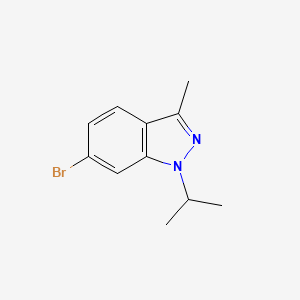
3,4-Dimethyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 3,4-Dimethyl-2-nitroaniline typically involves nitration of 3,4-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 position of the aniline ring.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process generally includes steps such as:
Nitration: Reacting 3,4-dimethylaniline with nitric acid in the presence of sulfuric acid.
Purification: Isolating the desired product through crystallization or distillation.
化学反応の分析
3,4-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Major products formed from these reactions include 3,4-dimethyl-2-aminobenzene (from reduction) and various substituted derivatives (from substitution reactions).
科学的研究の応用
3,4-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism by which 3,4-Dimethyl-2-nitroaniline exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes.
Molecular targets and pathways involved include:
Enzymes: The compound can inhibit enzymes involved in oxidative stress responses.
Cellular Pathways: It can affect pathways related to cell signaling and metabolism.
類似化合物との比較
3,4-Dimethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound gives it distinct reactivity and applications. For example, the presence of two methyl groups in the 3 and 4 positions can influence the compound’s steric and electronic properties, making it more suitable for specific industrial applications.
特性
CAS番号 |
64823-23-0 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
3,4-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 |
InChIキー |
OXAUFLJQLMOTSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


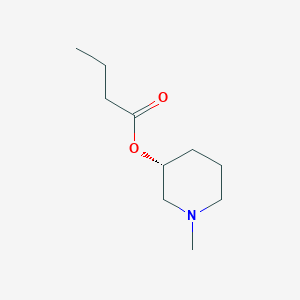
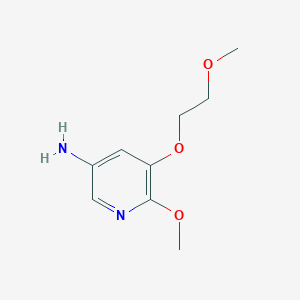
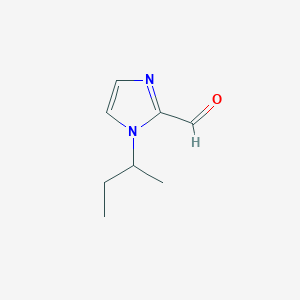

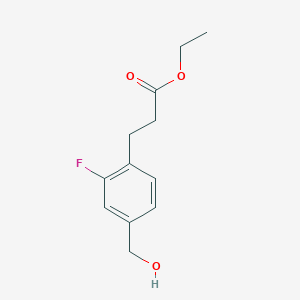
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
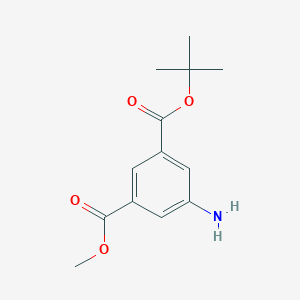
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
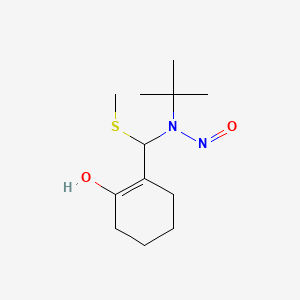
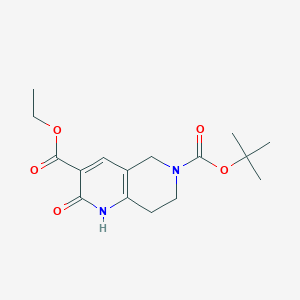
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
